![molecular formula C22H15BrClN3O B3504297 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504297.png)
6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as topoisomerase and protein kinase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been reported to increase the production of anti-inflammatory cytokines, such as interleukin-10.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its broad-spectrum activity against various diseases. It has also shown good bioavailability and pharmacokinetic properties. However, one of the limitations is its potential toxicity, which needs to be carefully evaluated before using it in clinical trials.
Future Directions
There are several future directions for the research and development of 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and reduce its potential toxicity. It is also important to evaluate its efficacy in animal models and in clinical trials.
Conclusion:
In conclusion, 6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in various scientific studies. It has been tested for its anticancer, antiviral, and antimicrobial activities and has shown potential in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its efficacy in animal models and in clinical trials.
Scientific Research Applications
6-bromo-N-(3-chlorobenzyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its pharmacological properties. It has been tested for its anticancer, antiviral, and antimicrobial activities. It has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-bromo-N-[(3-chlorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O/c23-16-6-7-20-18(10-16)19(11-21(27-20)15-4-2-8-25-13-15)22(28)26-12-14-3-1-5-17(24)9-14/h1-11,13H,12H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIRRBUJLGQDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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